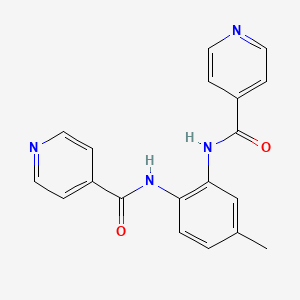
5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique structural features and potential biological activities.
Wissenschaftliche Forschungsanwendungen
5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in scientific research. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also shown promising results in the treatment of various diseases, including cancer, bacterial infections, and inflammation.
Wirkmechanismus
The mechanism of action of 5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes or the modulation of signaling pathways. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to modulate the expression of various genes and proteins involved in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potential for multiple applications. This compound has shown promising results in various biological assays and can be used in different fields of study. However, one of the limitations of using this compound is the lack of information on its toxicity and safety profile. Further studies are needed to determine the safe concentration range of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One direction is to investigate the potential of this compound in drug discovery and development. Another direction is to explore the mechanism of action of this compound and its potential targets in different biological systems. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in vivo and in clinical trials.
In conclusion, 5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a promising compound with potential applications in scientific research. Its unique structural features and potential biological activities make it a valuable tool in various fields of study. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3-nitrobenzoylhydrazide with 3-methylbenzoyl chloride in the presence of a base. This reaction results in the formation of the desired compound with a high yield.
Eigenschaften
IUPAC Name |
5-(3-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-4-2-6-12(8-10)15-16-14(17-21-15)11-5-3-7-13(9-11)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBWNBNNTIIVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)



![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)



